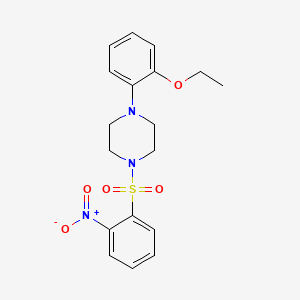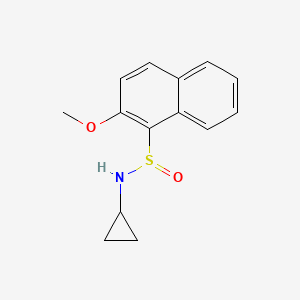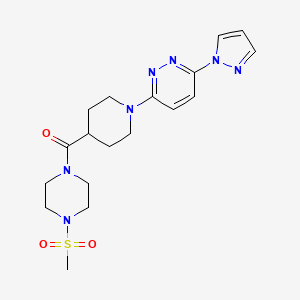
1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine (ENSP) is a chemical compound that has gained significant interest in the scientific community due to its potential application in various fields. ENSP is a piperazine derivative that has demonstrated promising results in scientific research related to drug discovery, neuroscience, and cancer treatment.
Mechanism of Action
1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine exerts its effects through the modulation of various molecular targets. In drug discovery, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has been shown to inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters. In neuroscience, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has been shown to modulate the activity of certain receptors such as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. In cancer treatment, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has been shown to induce apoptosis in cancer cells through the activation of caspase-3.
Biochemical and Physiological Effects
1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has been shown to have various biochemical and physiological effects. In drug discovery, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has been shown to increase the levels of certain neurotransmitters such as acetylcholine and dopamine. In neuroscience, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has been shown to have anxiolytic and antidepressant effects. In cancer treatment, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has been shown to induce cell death in various cancer cell lines.
Advantages and Limitations for Lab Experiments
1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It has also demonstrated promising results in various scientific research fields. However, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has several potential future directions for scientific research. In drug discovery, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine could be further investigated for its potential as a therapeutic agent for various diseases. In neuroscience, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine could be further investigated for its potential as a treatment for neurological disorders such as anxiety and depression. In cancer treatment, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine could be further investigated for its potential as a chemotherapy agent. Additionally, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine could be further modified to improve its pharmacokinetic properties and increase its effectiveness in various applications.
Conclusion
In conclusion, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine (1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine) is a chemical compound that has demonstrated promising results in various scientific research fields. 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine can be synthesized through a multistep process and has several potential applications in drug discovery, neuroscience, and cancer treatment. 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine exerts its effects through the modulation of various molecular targets and has various biochemical and physiological effects. 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has several advantages for lab experiments but also has some limitations. 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has several potential future directions for scientific research, making it an exciting compound for further investigation.
Synthesis Methods
1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine can be synthesized through a multistep process that involves the reaction of 2-nitrobenzenesulfonyl chloride with 1-(2-ethoxyphenyl)piperazine. The reaction takes place in the presence of a base such as triethylamine, resulting in the formation of 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine. The purity of the synthesized 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine can be improved through recrystallization using ethanol or methanol.
Scientific Research Applications
1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has been investigated for its potential application in various scientific research fields. In drug discovery, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for drug development. In neuroscience, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has been investigated for its ability to modulate the activity of certain receptors, indicating its potential as a therapeutic agent for neurological disorders. In cancer treatment, 1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-2-26-17-9-5-3-7-15(17)19-11-13-20(14-12-19)27(24,25)18-10-6-4-8-16(18)21(22)23/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPDUJMIBJJCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2682890.png)
![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2682891.png)


![5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B2682897.png)

![1,1-Dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2682899.png)
![3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2682900.png)
![Methyl 5-(((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2682903.png)

![2-methyl-6-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2682907.png)
![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2682909.png)
![3-benzyl-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2682910.png)
![1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2682912.png)